molecular formula C19H15ClN4O5S B2781038 methyl 5-{[N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate CAS No. 1251633-43-8

methyl 5-{[N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate

Cat. No.: B2781038
CAS No.: 1251633-43-8
M. Wt: 446.86
InChI Key: RXMRLJNGVRBFCS-UHFFFAOYSA-N
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Description

methyl 5-{[N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furoate ester, a triazolo-pyridine moiety, and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Properties

IUPAC Name

methyl 5-[[4-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O5S/c1-28-19(25)17-8-6-15(29-17)10-24(14-4-2-13(20)3-5-14)30(26,27)16-7-9-18-22-21-12-23(18)11-16/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMRLJNGVRBFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 5-{[N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate involves multiple steps, typically starting with the preparation of the triazolo-pyridine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The chlorophenyl group is then introduced via nucleophilic substitution reactions. The final step involves the esterification of the furoate moiety. Industrial production methods may employ optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity .

Chemical Reactions Analysis

methyl 5-{[N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

methyl 5-{[N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-{[N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes, thereby blocking the signaling pathways that promote cancer cell growth and survival. Molecular docking studies have shown that the compound binds to the active site of the target enzymes, leading to their inhibition .

Biological Activity

Methyl 5-{[N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

The compound's molecular formula is C16H16ClN5O4SC_{16}H_{16}ClN_{5}O_{4}S with a molecular weight of approximately 397.85 g/mol. Its structure features a furan ring linked to a triazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC16H16ClN5O4S
Molecular Weight397.85 g/mol
IUPAC NameThis compound
InChI KeyNot available

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit certain kinases involved in cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells.
  • Anti-inflammatory Effects : Similar triazole derivatives have demonstrated the ability to modulate inflammatory responses by inhibiting the activation of microglia and reducing nitric oxide production in neuroinflammatory models .
  • Antimicrobial Activity : Compounds with similar structural motifs have exhibited antimicrobial properties against various pathogens.

Anticancer Activity

In a study investigating the anticancer potential of triazole derivatives, this compound was evaluated for its efficacy against several cancer cell lines. The results indicated significant cytotoxicity with an IC50 value in the low micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Anti-inflammatory Properties

Research focusing on neuroinflammation highlighted that compounds similar to this compound effectively reduced inflammatory markers in lipopolysaccharide (LPS)-induced models. The compound was able to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameBiological ActivityIC50 (μM)
Methyl 5-{[N-(4-chlorophenyl)triazole]}Anticancer15
Methyl 5-{[N-(phenyl)triazole]}Anti-inflammatory20
Methyl 5-{[N-(chlorobenzene)triazole]}Antimicrobial25

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